1-ethyl-1H-1,2,3-triazol-5-amine
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Overview
Description
1-ethyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound containing a five-membered ring with three nitrogen atoms. This compound is part of the 1,2,3-triazole family, which is known for its stability and diverse biological activities. The presence of the triazole ring makes it a valuable scaffold in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-1H-1,2,3-triazol-5-amine can be synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, under mild conditions, and yields high regioselectivity for the 1,4-disubstituted triazole .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the CuAAC reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of N-substituted triazoles.
Scientific Research Applications
1-ethyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function and alleviate symptoms of neurodegenerative diseases . The triazole ring’s ability to form hydrogen bonds and engage in π-stacking interactions contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-1,2,4-triazol-5-amine: Another triazole isomer with similar biological activities but different regioselectivity in reactions.
1-ethyl-1H-1,2,3-triazol-4-amine: A positional isomer with distinct chemical properties and reactivity.
Uniqueness
1-ethyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which influences its chemical reactivity and biological activity. Its ability to act as a versatile scaffold in drug design and material science sets it apart from other triazole derivatives .
Properties
CAS No. |
1696905-38-0 |
---|---|
Molecular Formula |
C4H8N4 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
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